molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Cat. No.: B1142424
CAS No.: 115223-09-1
M. Wt: 327.11 g/mol
InChI Key: SQZVBHQTIKPEQM-UHFFFAOYSA-M
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Description

Historical Context and Development of Ferrocene Chemistry

The discovery of ferrocene in 1951 marked a revolutionary moment in organometallic chemistry that fundamentally transformed our understanding of chemical bonding and molecular structure. The compound was first synthesized serendipitously by Peter Pauson and Thomas Kealy at Duquesne University, who were attempting to prepare fulvalene through oxidative dimerization of cyclopentadiene using cyclopentadienyl magnesium bromide and ferric chloride. Instead of their intended product, they obtained an orange powder of remarkable stability with the formula C10H10Fe, which would later be identified as ferrocene.

The structural elucidation of ferrocene posed significant challenges to contemporary chemists, as the proposed "sandwich" structure defied conventional bonding theories of the early 1950s. The breakthrough came in 1952 when three independent research groups, led by Robert Burns Woodward and Geoffrey Wilkinson, Ernst Otto Fischer and Wolfgang Pfab, and Philip Frank Eiland and Raymond Pepinsky, successfully determined the unique sandwich structure through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. This structure revealed an iron atom sandwiched between two parallel cyclopentadienyl rings, creating a highly stable organometallic complex with unprecedented bonding characteristics.

The impact of ferrocene discovery on the scientific community was profound, leading to rapid expansion of organometallic chemistry research worldwide. The significance of this work was formally recognized in 1973 when Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry for their pioneering contributions to the understanding of organometallic sandwich compounds. This recognition established ferrocene as a cornerstone molecule in modern chemistry, spurring decades of research into metallocene chemistry and organometallic compound applications.

The development of ferrocene derivatives, including N-Succinimidyl Ferrocenecarboxylate, represents the natural evolution of this foundational discovery. Contemporary ferrocene chemistry has expanded beyond basic structural studies to encompass sophisticated applications in catalysis, materials science, and biomedical research. The synthesis of ferrocene-based bioconjugation reagents exemplifies how classical organometallic chemistry has been adapted to meet modern research demands, particularly in the development of electroactive tags for biological systems.

Nomenclature and Structural Classification of N-Succinimidyl Ferrocenecarboxylate

N-Succinimidyl Ferrocenecarboxylate, systematically known as Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-, represents a functionalized derivative of ferrocene bearing a reactive N-hydroxysuccinimide ester group. The compound is registered under Chemical Abstracts Service number 115223-09-1 and carries multiple synonymous names including Ferrocenecarboxylic Acid N-Succinimidyl Ester and N-Succinimidyl Ferrocenecarboxylate. According to PubChem database records, the compound maintains a molecular formula of C15H13FeNO4 with a molecular weight of 327.11 grams per mole.

The structural architecture of N-Succinimidyl Ferrocenecarboxylate combines the classic sandwich structure of ferrocene with a carboxylate linker terminated by an N-hydroxysuccinimide ester functional group. The ferrocene moiety consists of an iron center coordinated to two cyclopentadienyl rings in a characteristic η5 bonding mode, maintaining the 18-electron configuration that accounts for the exceptional stability of ferrocene compounds. The carboxylic acid derivative extends from one of the cyclopentadienyl rings through a direct carbon-carbon bond, maintaining the aromatic character of the ring system while providing a site for further functionalization.

The N-hydroxysuccinimide ester functionality represents a critical structural feature that enables selective reactivity toward primary amine groups in biological systems. This reactive group, formally designated as (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-, forms stable amide linkages with amino groups while releasing N-hydroxysuccinimide as a leaving group. The incorporation of this reactive moiety transforms the relatively inert ferrocene framework into a highly useful bioconjugation reagent capable of covalent attachment to proteins, peptides, and nucleic acids.

Table 1: Physical and Chemical Properties of N-Succinimidyl Ferrocenecarboxylate

Property Value Reference
Molecular Formula C15H13FeNO4
Molecular Weight 327.11-327.12 g/mol
Chemical Abstracts Service Number 115223-09-1
Physical State Light yellow to brown powder/crystal
Purity (High Performance Liquid Chromatography) >98.0%
Storage Temperature 0-10°C (refrigerated)
Solubility Dimethyl sulfoxide, Acetonitrile
Maximum Absorbance Wavelength 438 nanometers
Extinction Coefficient 230 M⁻¹ cm⁻¹

Significance in Organometallic and Bioconjugate Chemistry

N-Succinimidyl Ferrocenecarboxylate occupies a unique position at the intersection of organometallic chemistry and bioconjugation technology, serving as a bridge between classical coordination chemistry and modern biochemical applications. The compound leverages the inherent electrochemical properties of ferrocene while providing a straightforward pathway for covalent attachment to biological macromolecules. This dual functionality has established the compound as an essential tool in the development of electrochemical biosensors and bioanalytical methods.

The organometallic significance of N-Succinimidyl Ferrocenecarboxylate stems from its preservation of ferrocene's characteristic electrochemical behavior while introducing biocompatible functionality. The ferrocene moiety retains its reversible one-electron oxidation-reduction behavior, transitioning between the neutral ferrocene state and the oxidized ferricinium cation. This electrochemical reversibility, coupled with the stability of the iron-cyclopentadienyl bonding, makes the compound an ideal electroactive reporter for biological systems.

In bioconjugate chemistry, N-Succinimidyl Ferrocenecarboxylate serves as a highly selective reagent for primary amine modification. The N-hydroxysuccinimide ester group reacts efficiently with both alpha-amino groups at protein termini and epsilon-amino groups of lysine residues, forming stable amide linkages that withstand physiological conditions. This reactivity profile enables the preparation of ferrocene-labeled biomolecules for electrochemical detection and analysis.

The compound has found particular utility in the development of electrochemical immunoassays, where ferrocene-labeled antibodies provide sensitive detection of target antigens through voltammetric measurements. Research has demonstrated successful conjugation of N-Succinimidyl Ferrocenecarboxylate to monoclonal antibodies targeting apolipoprotein B, resulting in functional antibody-ferrocene conjugates capable of detecting low-density lipoproteins in serum samples. These applications highlight the compound's role in advancing electrochemical biosensing technologies.

Recent developments in ferrocene-based bioconjugation have expanded beyond simple protein labeling to encompass sophisticated applications in drug delivery, molecular imaging, and therapeutic development. The electroactive properties of ferrocene derivatives have been exploited in the design of redox-responsive drug delivery systems, where changes in oxidation state can trigger controlled release of therapeutic agents. Additionally, the distinctive electrochemical signature of ferrocene enables real-time monitoring of biological processes through electrochemical detection methods.

Overview of Current Research Applications and Trends

Contemporary research applications of N-Succinimidyl Ferrocenecarboxylate span multiple scientific disciplines, reflecting the compound's versatility as both an organometallic building block and a bioconjugation reagent. Current trends in ferrocene chemistry have emphasized the development of sophisticated analytical methods, therapeutic applications, and materials science innovations that leverage the unique properties of ferrocene derivatives.

Electrochemical sensing represents one of the most active areas of research involving N-Succinimidyl Ferrocenecarboxylate. Recent studies have demonstrated the compound's utility in developing voltammetric immunoassays for various biological targets, including proteins, enzymes, and cellular markers. The electroactive nature of the ferrocene moiety enables sensitive detection through differential pulse voltammetry and cyclic voltammetry, providing quantitative measurements of target analytes in complex biological matrices. These applications have particular relevance in clinical diagnostics, where rapid and sensitive detection methods are essential for effective patient care.

Protease activity monitoring has emerged as another significant application area for ferrocene-labeled substrates. Research has shown that N-Succinimidyl Ferrocenecarboxylate can be conjugated to specific peptide sequences that serve as substrates for target proteases. Upon enzymatic cleavage, changes in the electrochemical properties of the ferrocene-labeled fragments enable real-time monitoring of protease activity, providing valuable tools for enzyme kinetics studies and drug discovery applications.

Table 2: Current Research Applications of N-Succinimidyl Ferrocenecarboxylate

Application Area Specific Use Detection Method Key Advantages Reference
Electrochemical Immunoassays Antibody labeling for antigen detection Voltammetry High sensitivity, direct detection
Protease Activity Monitoring Substrate labeling for enzyme assays Electrochemical measurement Real-time monitoring, quantitative
Bioconjugation Research Protein and peptide modification Multiple analytical techniques Versatile reactivity, stable linkages
Nanotechnology Applications Nanoparticle functionalization Electrochemical characterization Enhanced stability, controlled release
Materials Science Polymer surface modification Various analytical methods Improved biocompatibility

Nanotechnology applications have gained increasing attention in recent ferrocene research, with N-Succinimidyl Ferrocenecarboxylate serving as a key component in the synthesis of functionalized nanoparticles. The compound enables the attachment of ferrocene groups to nanoparticle surfaces, imparting electroactive properties that can be exploited for controlled drug delivery and catalytic applications. These ferrocene-functionalized nanomaterials demonstrate enhanced stability and provide platforms for triggered release mechanisms based on electrochemical stimuli.

Materials science research has explored the use of N-Succinimidyl Ferrocenecarboxylate in polymer modification and surface functionalization applications. The compound's ability to form covalent bonds with amine-containing polymers has enabled the development of electroactive materials with tailored properties for specific applications. These modified materials show promise in biomedical device development, where improved biocompatibility and electrochemical responsiveness are desired characteristics.

Current trends in ferrocene chemistry indicate a growing emphasis on multifunctional derivatives that combine multiple therapeutic or diagnostic modalities within single molecular frameworks. Research groups are investigating ferrocene-based compounds that incorporate both electroactive and photodynamic properties, enabling dual-mode therapeutic approaches for cancer treatment. These developments represent the evolution of ferrocene chemistry toward increasingly sophisticated applications that leverage the full potential of organometallic frameworks in biological systems.

Properties

CAS No.

115223-09-1

Molecular Formula

C15H13FeNO4

Molecular Weight

327.11 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+)

InChI

InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1

InChI Key

SQZVBHQTIKPEQM-UHFFFAOYSA-M

SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

Ethylcarbodiimide (EDC)/NHS Coupling

Procedure :

  • Dissolve ferrocenecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add N-hydroxysuccinimide (1.2 eq) and EDC hydrochloride (1.1 eq).

  • Stir at 25°C for 12–16 hours.

  • Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

  • Yield : 72–78%

  • IR Analysis : C=O stretches at 1732 cm⁻¹ (NHS ester) and 1705 cm⁻¹ (ferrocene carboxylate).

  • 1H NMR (CDCl₃): δ 4.82–4.75 (m, Cp protons), δ 2.85 (s, succinimide CH₂).

Dicyclohexylcarbodiimide (DCC)/NHS Activation

Procedure :

  • Combine ferrocenecarboxylic acid (1.0 eq), NHS (1.5 eq), and DCC (1.3 eq) in dry dimethylformamide (DMF).

  • React at 0°C for 1 hour, then warm to 25°C for 6 hours.

  • Filter precipitated dicyclohexylurea (DCU) and concentrate under reduced pressure.

Key Data :

  • Yield : 65–70%

  • Side Products : DCU (removed via filtration).

  • MS (ESI) : m/z 328.1 [M + H]⁺ (calc. 327.1130).

Mechanistic Insights and Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DCM) enhance carbodiimide reactivity by stabilizing the O-acylisourea intermediate. Comparative studies show:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
DMF36.75.278
DCM8.93.172
THF7.51.858

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves unreacted ferrocenecarboxylic acid (retention time = 8.2 min) from the NHS ester (retention time = 12.7 min).

  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

Spectroscopic Validation

  • 13C NMR : Carbonyl signals at δ 168.9 (succinimide C=O) and δ 172.4 (ferrocene C=O).

  • X-ray Crystallography : Confirms planar geometry of the NHS ester and η⁵-coordination of cyclopentadienyl ligands.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing and heat dissipation, achieving:

  • Space-Time Yield : 1.2 kg·L⁻¹·h⁻¹

  • Purity : >99% (by HPLC).

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste by 40%.

  • Catalyst-Free Methods : Ultrasound-assisted activation (20 kHz, 50 W) achieves 68% yield without carbodiimides.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

  • Cause : Ambient moisture or residual acids.

  • Solution : Molecular sieves (4Å) and triethylamine (0.5 eq) as proton scavengers.

Ferrocene Oxidation

  • Cause : O₂ exposure during synthesis.

  • Solution : Rigorous inert atmosphere (N₂/Ar) and antioxidant additives (0.1% BHT).

Emerging Methodologies

Photoredox Activation

Visible light (450 nm) with [Ru(bpy)₃]²⁺ catalyst enables decarboxylative coupling, bypassing carbodiimides.

Biocatalytic Routes

Lipase-mediated esterification in ionic liquids ([BMIM][BF₄]) achieves 55% yield under mild conditions (pH 7.0, 37°C) .

Chemical Reactions Analysis

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .

Mechanism of Action

The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Other Ferrocene Derivatives

Ferrocene derivatives vary widely based on substituents. For example:

  • Phosphanyl- and Amino-Substituted Ferrocenes (e.g., from ): The compound in features diphenylphosphanyl and dimethylamino groups. Unlike the target compound’s succinimidyl carbonate, these substituents enhance lipophilicity and ligand-metal coordination, making them suitable for catalysis . Bond lengths (e.g., C–Fe distances: 1.847–2.043 Å) and steric effects differ significantly due to bulkier phosphanyl groups .

Table 1: Structural and Functional Comparison of Ferrocene Derivatives

Compound Substituent Type Key Properties Applications
Target Compound Succinimidyl carbonate Amine-reactive, redox-active Bioconjugation, sensors
Phosphanyl/Amino Ferrocene Phosphanyl, dimethylamino Lipophilic, coordination-competent Catalysis, ligands

Succinimidyl (NHS) Esters and Carbonates

The succinimidyl group (2,5-dioxo-1-pyrrolidinyl) is widely used in NHS esters for amine conjugation. Key comparisons:

  • Reactivity : NHS esters (e.g., N-hydroxysuccinimide esters) react directly with amines to form amides, while the target compound’s carbonate group forms carbamate linkages. Carbonates are generally less reactive than NHS esters but offer controlled hydrolysis rates .
  • Stability : The carbonate linkage in the target compound may exhibit higher hydrolytic stability in aqueous media compared to NHS esters, which degrade faster at neutral pH .

Pyrrolidinone-Based Compounds

Pyrrolidinone derivatives are common in pharmaceuticals and agrochemicals:

  • 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (): This pesticide (fluoroimide) shares the pyrrolidinone core but incorporates electronegative chlorine and fluorine substituents. Unlike the target compound’s ferrocene backbone, fluoroimide’s halogenated structure enhances environmental persistence and antifungal activity .
  • (3-Mercapto-2,5-dioxo-1-pyrrolidinyl)methyl (): A mercapto-substituted pyrrolidinone in a therapeutic agent. The thiol group enables disulfide bond formation, contrasting with the target compound’s carbonate-mediated conjugation .

Table 2: Pyrrolidinone Derivatives Comparison

Compound Functional Groups Key Differences Applications
Target Compound Ferrocene + carbonate Redox-active, organometallic Biomedical engineering
Fluoroimide () Halogenated pyrrolidinone Electronegative, persistent Pesticide
Mercapto-pyrrolidinone () Thiol-modified Disulfide bond formation Drug delivery

Electrochemical Properties

Ferrocene’s redox behavior is influenced by substituents:

Table 3: Electrochemical Comparison

Compound Redox Potential (Estimated) Electron Effects
Unsubstituted Ferrocene ~0 V vs. SCE Baseline
Target Compound Slightly negative shift Electron-withdrawing carbonate
Phosphanyl Ferrocene Positive shift Electron-donating phosphanyl

Biological Activity

Ferrocene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Overview of Ferrocene and Its Derivatives

Ferrocene is an organometallic compound consisting of a sandwich structure with iron (Fe) between two cyclopentadienyl rings. Its unique electronic properties allow for various modifications to enhance biological activity. The introduction of functional groups, such as the pyrrolidinyl moiety in the compound under discussion, can significantly alter its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ferrocene derivatives. For instance, compounds containing ferrocene scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that ferrocene-based complexes exhibited a potency greater than traditional chemotherapeutics like cisplatin, particularly in murine solid tumor models .

Table 1: Anticancer Activity of Ferrocene Derivatives

CompoundCell LineIC50 (µM)Reference
Ferrocene-Pyrrolidine DerivativeCa7550.45
Ferrocene-Complexed MetalMCF-70.32
Ferrocene HybridHeLa0.25

Antimalarial Activity

The antimalarial activity of ferrocene derivatives has also been explored extensively. A notable compound synthesized from ferrocene and quinoline demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value significantly lower than that of chloroquine . The mechanism appears to involve inhibition of the efflux mechanisms common to resistant strains.

Table 2: Antimalarial Activity of Ferrocene Derivatives

CompoundStrain TestedIC50 (nM)Reference
Ferrocene-Quinoline HybridDd2 (resistant)77
Tartaric Acid Modified DerivativeSGE2 (sensitive)88
Trioxane-Ferrocene Derivative3D7 (sensitive)7.2

The biological activity of ferrocene derivatives is attributed to several mechanisms:

  • Electron Transfer Reactions : The redox properties of ferrocene allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells .
  • Apoptosis Induction : Some studies have shown that ferrocene compounds can induce apoptosis in cancer cells through mitochondrial pathways, enhancing cell death while sparing normal cells .
  • Antiparasitic Mechanisms : In the case of antimalarial activity, ferrocene derivatives may disrupt the metabolic pathways of Plasmodium parasites, particularly by inhibiting critical enzymes involved in their life cycle .

Case Study 1: Synthesis and Evaluation of a Ferrocene-Pyrrolidine Hybrid

A recent study synthesized a novel ferrocene-pyrrolidine hybrid and evaluated its biological activity against various cancer cell lines. The compound exhibited selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a targeted therapy .

Case Study 2: Antimalarial Efficacy Against Chloroquine-Resistant Strains

Another investigation focused on a series of ferrocene derivatives modified with quinoline structures. These compounds were tested against multiple strains of P. falciparum, demonstrating enhanced efficacy compared to standard treatments like chloroquine, particularly against resistant strains .

Q & A

Q. Q1. What are the optimal synthetic routes for introducing the [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl group to ferrocene frameworks?

The [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl (NHS ester) group is typically introduced via acylation or esterification. For ferrocene derivatives, a two-step approach is common:

Activation : React ferrocenecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DCC or EDC) to form the NHS ester intermediate.

Functionalization : Attach the NHS-activated ferrocene to amines or nucleophiles under mild conditions (e.g., pH 7–8, room temperature).
Key validation involves FT-IR (C=O stretch at ~1730 cm⁻¹) and NMR (disappearance of carboxylic acid protons, δ ~12 ppm) .

Advanced Research: Mechanistic Insights

Q. Q2. How do steric and electronic effects influence the reactivity of [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene in cross-coupling reactions?

Steric hindrance from the cyclopentadienyl (Cp) rings and electron donation from the Fe center modulate reactivity:

  • Steric Effects : Bulky substituents on Cp rings reduce accessibility of the NHS ester, slowing nucleophilic attack.
  • Electronic Effects : Electron-withdrawing groups (e.g., -COOR) on ferrocene enhance electrophilicity of the NHS ester, accelerating reactions with amines.
    Case Study : Substituting ferrocene with electron-deficient aryl groups increased reaction rates by 40% in amide bond formation, confirmed by HPLC kinetics .

Basic Research: Analytical Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene derivatives?

  • ¹H/¹³C NMR :
    • Ferrocene Cp protons: δ 4.0–4.5 ppm (unsubstituted Cp), δ 4.5–5.2 ppm (substituted Cp).
    • NHS ester carbonyl: δ ~170 ppm in ¹³C NMR.
  • Cyclic Voltammetry (CV) : Ferrocene’s redox potential (E₁/₂ ~0 V vs. Ag/AgCl) shifts with substitution, indicating electronic modulation .
  • X-ray Crystallography : Resolves Fe–Cp bonding geometry and NHS ester orientation .

Advanced Research: Stability and Reactivity

Q. Q4. How does the hydrolytic stability of [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene impact its utility in aqueous-phase catalysis?

The NHS ester hydrolyzes in water (t₁/₂ ~2–6 hours at pH 7.4), limiting catalytic applications. Strategies to enhance stability:

  • Encapsulation : Use cyclodextrins or micelles to shield the ester group (extends t₁/₂ to >24 hours).
  • Protonation Control : Lower pH (<6) reduces hydrolysis but may deactivate nucleophiles.
    Data Contradiction : While hydrolysis is rapid in pure water, stability improves in buffered DMSO/H₂O (9:1), suggesting solvent effects dominate .

Basic Research: Functional Group Compatibility

Q. Q5. Which functional groups are incompatible with [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene during synthesis?

Avoid:

  • Strong nucleophiles (e.g., thiols, Grignard reagents): Compete with NHS ester reactivity.
  • Reducing agents (e.g., LiAlH₄): Reduce the Fe center or ester carbonyl.
  • Acidic conditions (pH <5): Premature hydrolysis.
    Mitigation : Use protective groups (e.g., Boc for amines) and inert atmospheres (N₂/Ar) .

Advanced Research: Catalytic Applications

Q. Q6. What role does [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene play in asymmetric catalysis?

The NHS ester acts as a redox-active ligand in Fe-catalyzed reactions:

  • Enantioselective Epoxidation : Ferrocene’s planar chirality directs stereochemistry.
  • Electron Transfer : Fe²⁺/Fe³⁺ redox cycling facilitates radical initiation in polymerization.
    Experimental Design :

Synthesize chiral ferrocene-NHS ester via resolution with (-)-menthol.

Test catalytic activity in epoxidation (e.g., styrene → styrene oxide).

Analyze enantiomeric excess (ee) via chiral HPLC (typical ee >85%) .

Data Contradiction Analysis

Q. Q7. Why do some studies report conflicting electrochemical properties for NHS-ester ferrocene derivatives?

Discrepancies arise from:

  • Solvent Effects : Acetonitrile vs. DMSO alters Fe redox potentials by ~50 mV.
  • Counterion Influence : PF₆⁻ vs. ClO₄⁻ shifts E₁/₂ due to ion pairing.
  • Surface Adsorption : Electrode fouling in CV (e.g., glassy carbon vs. Pt).
    Resolution : Standardize conditions (IUPAC guidelines) and use internal references (e.g., Fc/Fc⁺) .

Advanced Research: Computational Modeling

Q. Q8. How can DFT calculations predict the reactivity of [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene in novel reactions?

Geometry Optimization : B3LYP/6-31G(d) for Fe and LANL2DZ for Cp rings.

Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites.

Transition State Analysis : Map energy barriers for NHS ester hydrolysis or ligand substitution.
Validation : Compare computed redox potentials (±0.05 V) and reaction barriers (±2 kcal/mol) with experimental data .

Basic Research: Purity Assessment

Q. Q9. What methods ensure high purity of [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene for electrochemical studies?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to remove unreacted NHS.
  • Recrystallization : Dichloromethane/hexane yields crystals >98% purity (melting point 152–154°C).
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

Advanced Research: Biological Interactions

Q. Q10. How does [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl-ferrocene interact with biomolecules like DNA or proteins?

  • DNA Binding : Intercalation via planar Cp rings, monitored by UV-Vis hypochromicity and fluorescence quenching .
  • Protein Conjugation : NHS ester reacts with lysine residues (e.g., BSA), confirmed by SDS-PAGE (shift in molecular weight) and MALDI-TOF .
    Toxicity Note : Ferrocene derivatives show low cytotoxicity (IC₅₀ >100 μM in HeLa cells) but require in vivo validation .

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